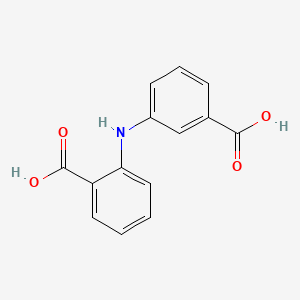

N-(3-Carboxyphenyl)anthranilic acid

Descripción general

Descripción

N-(3-Carboxyphenyl)anthranilic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Methods :

- Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides (Mamedov et al., 2016).

- Hikawa and Yokoyama (2011) described the palladium-catalyzed mono-N-allylation of unprotected anthranilic acids with allylic alcohols in aqueous media, offering a new method for synthesizing anthranilic acid derivatives (Hikawa & Yokoyama, 2011).

- Giri et al. (2010) demonstrated a Pd(II)-catalyzed carboxylation of ortho-C-H bonds in anilides to form N-acyl anthranilic acids, providing a novel strategy for assembling molecules like benzoxazinones and quinazolinones from simple anilides (Giri et al., 2010).

Pharmacological Effects :

- The anti-allergic properties of N-(3',4'-dimethoxycinnamoyl) anthranilic acid were investigated by Inglis et al. (2007), who found it effective in reducing clinical and histological severity of arthritis and pain in a mouse model (Inglis et al., 2007).

- A study by Koda et al. (1976) highlighted the inhibition of hypersensitivity reactions by N (3', 4'-dimethoxycinnamoyl) anthranilic acid, suggesting its clinical applicability for certain allergic-related diseases (Koda et al., 1976).

Chemical Properties :

- Chadha et al. (2014) conducted Raman and surface-enhanced Raman scattering studies of anthranilic acid to understand its surface adsorption properties, especially in relation to its role in the brain's production of quinolinic acid (Chadha, Maiti & Kapoor, 2014).

- Chobot et al. (2015) studied the redox chemistry and interactions of anthranilic acid with iron ions, providing insights into its potential role in neurological disease development (Chobot, Hadacek, Weckwerth & Kubicová, 2015).

Direcciones Futuras

The future directions for research on N-(3-Carboxyphenyl)anthranilic acid and its derivatives could involve further exploration of their potential therapeutic applications. For instance, anthranilic acid derivatives are emerging as new targets for metabolic disorders such as obesity and diabetes . Additionally, the antiviral derivatives of anthranilic acid focus on the inhibition of hepatitis C virus NS5B polymerase to manifest considerable antiviral properties .

Mecanismo De Acción

Target of Action

N-(3-Carboxyphenyl)anthranilic acid, also known as 2-((3-Carboxyphenyl)amino)benzoic acid, primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans . These enzymes play a crucial role in regulating the level of the neuromodulator D-serine in the brain and contribute to dopamine synthesis .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. Additionally, it has been suggested that anthranilic acid derivatives can disrupt cell wall biosynthesis , which could be a potential mode of action for this compound.

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it’s involved in the synthesis of anthranilate from chorismate, a key step in the tryptophan biosynthetic pathway . Furthermore, it’s been suggested that the compound could be used as a precursor for selective stable isotope labeling of aromatic residues in protein overexpression, providing a tool to study the structural and dynamic characteristics of proteins .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By acting on L-amino-acid oxidase and D-amino-acid oxidase, the compound can influence neuromodulation and dopamine synthesis . Additionally, by potentially disrupting cell wall biosynthesis, it could exert antibacterial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and activity. It’s also worth noting that the compound’s action can be influenced by the specific cellular environment in which it operates .

Análisis Bioquímico

Biochemical Properties

N-(3-Carboxyphenyl)anthranilic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been reported to interact with enzymes such as alpha-glucosidase, urease, and mitogen-activated protein kinase (MAPK). These interactions are essential for its biological activities, including its potential as an anti-inflammatory, anticancer, and antidiabetic agent . The compound’s carboxylic acid and amino groups facilitate these interactions, making it a versatile molecule in biochemical studies.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, the compound can modulate gene expression, leading to changes in cellular functions and metabolic activities. These effects make it a potential candidate for therapeutic applications in cancer and metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit enzymes such as alpha-glucosidase and urease, leading to its antidiabetic and antimicrobial properties . Additionally, its interaction with the MAPK pathway can result in the modulation of gene expression, affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-inflammatory and antidiabetic properties . At higher doses, it may exhibit toxic or adverse effects, including potential damage to renal and hepatic tissues. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with alpha-glucosidase and urease plays a significant role in its metabolic effects . Additionally, its influence on the MAPK pathway can affect cellular metabolism, making it a potential candidate for metabolic disorder treatments.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Propiedades

IUPAC Name |

2-(3-carboxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBRSWGOUAIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182054 | |

| Record name | N-(3-carboxyphenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27693-67-0 | |

| Record name | 2-[(3-Carboxyphenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-carboxyphenyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27693-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-carboxyphenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-IMINODI-BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C37ZB0P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-2-furancarboxamide](/img/structure/B1219871.png)

![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)

![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)

![12H-Benzo[a]-1,3-benzodioxolo[4,5-g]quinolizin-9-ol, 6,6a,11,14-tetrahydro-8-methoxy-](/img/structure/B1219882.png)

![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)